molecular formula C10H10N2O3 B3489678 N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B3489678
M. Wt: 206.20 g/mol
InChI Key: CTEREOIIQXEBSO-UHFFFAOYSA-N
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Description

N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a furanamide core linked to an isoxazole heterocycle. This specific structural motif places it within a class of molecules known for a wide spectrum of potential biological activities. Isoxazole derivatives are recognized in scientific literature as key pharmacophores in the development of novel therapeutic agents . They are frequently investigated as potent anti-inflammatory compounds, with studies showing certain derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Furthermore, the isoxazole scaffold is a privileged structure in oncology research, with numerous derivatives demonstrating promising anti-proliferative activities against various cancer cell lines by targeting critical pathways such as histone modification through bromodomain inhibition . Beyond these areas, compounds containing the isoxazole ring are also explored for their antimicrobial and antifungal properties, making them valuable tools for infectious disease research . This combination of a furan ring and an isoxazole group in a single molecule makes this compound a versatile and valuable building block for researchers in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. This product is provided as part of a collection of rare and unique chemicals for early discovery research. As an analytical certificate is not available, the researcher assumes the responsibility to confirm product identity and/or purity. This product is sold as-is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-5-8(7(2)15-6)10(13)11-9-3-4-14-12-9/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEREOIIQXEBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE can be achieved through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as gold-catalyzed tandem cyclization, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties

Isoxazole-containing compounds are prevalent in medicinal chemistry due to their metabolic stability and diverse bioactivity.

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Furan amide + Isoxazole 2,5-dimethyl furan, 3-isoxazolyl Anticancer
2-((3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Triazolopyrimidine + Isoxazole 4-methoxyphenyl, thioether linkage Anti-inflammatory, Anticancer
N-(3-Methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide Pyridine + Isoxazole Phenyl isoxazole, methylpyridine Broad-spectrum (unspecified)

Key Observations :

  • The target compound’s furan amide core differentiates it from triazolopyrimidine () and pyridine-based () analogs. The furan’s electron-rich nature may enhance DNA intercalation or enzyme inhibition compared to pyridine’s basicity .

Triazole-Containing Derivatives

Triazole rings are known for their versatility in drug design, often enhancing binding affinity through hydrogen bonding.

Compound Name Core Structure Key Substituents Biological Activity Reference
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines Triazole + Thiadiazine Variable R-groups Antimicrobial, Antifungal
1,2,4-Triazolo[4,3-a]pyrimidines Triazole + Pyrimidine Halogen or aryl substitutions Anticancer, Enzyme inhibition
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide Triazolopyrimidine + Chlorophenyl Benzyl, thioether, chloro-methoxy High target affinity (unspecified)

Key Observations :

  • Triazole derivatives exhibit broader pharmacological profiles (e.g., antimicrobial, enzyme inhibition) compared to the furan-isoxazole hybrid, which is specialized for anticancer activity .
  • The benzyl group in ’s compound enhances hydrophobic interactions with protein targets, a feature absent in the dimethyl-substituted furan of the target compound .

Pharmacokinetic and Functional Comparisons

  • ’s 4-methoxyphenyl group could mitigate this via increased lipophilicity .
  • Target Specificity : The isoxazole moiety in the target compound and ’s analog may interact with similar biological targets (e.g., kinases or receptors), but the furan amide’s planar structure might favor DNA topoisomerase inhibition .
  • Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism, which could prolong the half-life of these compounds compared to triazole derivatives .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(3-isoxazolyl)-2,5-dimethyl-3-furamide?

The synthesis of structurally analogous compounds (e.g., N-(1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides) involves cyclization reactions and coupling steps. Key methods include:

  • Cyclization : Formation of the isoxazole or thiazole ring using nitrile oxides or thioureas.
  • Amide Coupling : Reaction of furancarboxylic acid derivatives with amine-functionalized heterocycles. Characterization relies on NMR spectroscopy (e.g., 1^1H and 13^13C in DMSO-d6) to confirm regiochemistry and purity, complemented by thin-layer chromatography (TLC) for intermediate monitoring .

Q. How can researchers optimize solubility and bioavailability for in vitro studies?

Pharmaceutically acceptable salts (e.g., hydrochloride or sulfate salts) are commonly employed to enhance solubility. For example, related isoxazole-triazole-pyridine derivatives use hydrochloric acid to form stable hydrochloride salts, improving aqueous solubility for biological assays .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzyme Inhibition : Screen against kinases or receptors (e.g., FLT3) using fluorescence-based assays.
  • In Vitro Stress Models : Test in neuronal or adrenal cell lines under oxidative stress conditions.
  • ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess efficacy in stress-related disorders?

  • Animal Models : Use chronic unpredictable stress (CUS) models in rodents, measuring cortisol levels and behavioral endpoints (e.g., forced swim test).
  • Combination Therapy : Co-administer with agents targeting comorbid conditions (e.g., anxiety or ulcers), as seen in studies of TT001/TT002 enantiomers .
  • Dose Optimization : Conduct pharmacokinetic studies to determine brain penetration, leveraging techniques like LC-MS/MS for quantification .

Q. How can contradictions in enantiomer activity be resolved?

For compounds like TT001 (R-enantiomer) and TT002 (S-enantiomer), discrepancies in stress-modulating effects require:

  • Chiral Chromatography : Separate enantiomers and test individually in receptor-binding assays.
  • Molecular Docking : Compare interactions with targets (e.g., GABA receptors or glucocorticoid receptors) using computational modeling.
  • In Vivo Stereoselectivity Studies : Administer pure enantiomers and monitor behavioral outcomes (e.g., open-field test) .

Q. What strategies address inconsistencies in biological data across structural analogs?

  • SAR Analysis : Systematically vary substituents (e.g., chlorophenyl vs. trifluoromethyl groups) and correlate with activity.
  • Meta-Analysis : Aggregate data from analogs (e.g., isoxazole-triazole derivatives) to identify conserved pharmacophores.
  • Counter-Screening : Test inactive analogs as negative controls to validate target specificity .

Methodological Notes

  • Stereochemistry : Use chiral auxiliaries or catalysts during synthesis to control enantiomeric excess .
  • In Vivo Dosing : Adjust for species-specific metabolic rates (e.g., 10 mg/kg in rodents ≈ 0.81 mg/kg in humans) .
  • Data Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

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